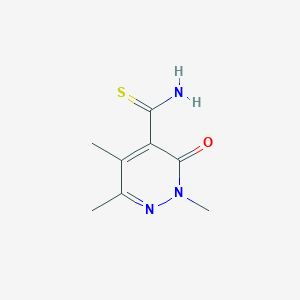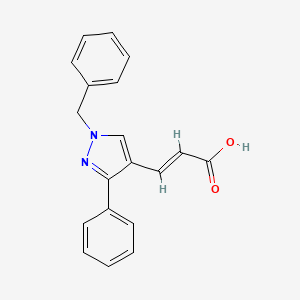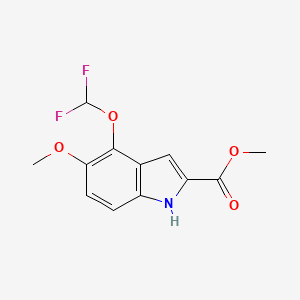![molecular formula C14H22N2 B6142596 {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926238-53-1](/img/structure/B6142596.png)
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 . It is also known by its IUPAC name {4-[(3-methyl-1-piperidinyl)methyl]phenyl}methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” should be stored at 4°C and protected from light . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.科学的研究の応用
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as imidazoles and pyridines. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents.
作用機序
The mechanism of action of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is not entirely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the ability of this compound to interact with the active site of the enzyme, thus preventing the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have anti-tumor effects in certain cancer cell lines.
実験室実験の利点と制限
The use of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. Additionally, it can be difficult to isolate and purify the compound due to its low solubility in some solvents.
将来の方向性
The potential future directions for {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine are numerous. For example, further research could be conducted to determine the mechanism of action of this compound and to explore its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and analgesic agent.
合成法
The synthesis of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is a multi-step process that involves the reaction of piperidine and methyl amine with 4-methylbenzaldehyde. The reaction is catalyzed by a strong acid and proceeds through a nucleophilic aromatic substitution reaction. The reaction yields a product with a yield of up to 90%. The product can then be isolated and purified using standard techniques such as column chromatography.
特性
IUPAC Name |
[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-9-16(12)11-14-7-5-13(10-15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZMUGCUSTZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)

![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)
